4-Amino-N,1-dimethylpyrazole-3-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

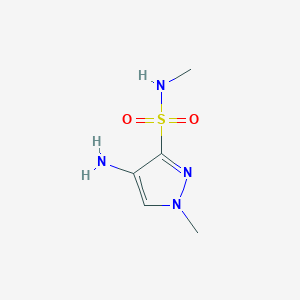

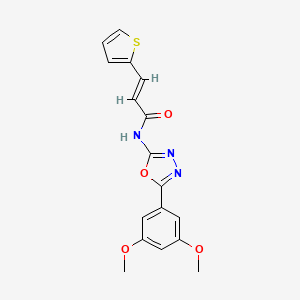

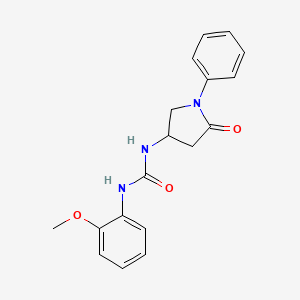

4-Amino-N,1-dimethylpyrazole-3-sulfonamide (ADMP) is a heterocyclic compound that belongs to the sulfonamide group of organic compounds. It is also known by its systematic name, 3-methyl-4-(sulfamoylamino)pyrazole. The CAS Number of this compound is 2151733-63-8 .

Molecular Structure Analysis

The molecular weight of this compound is 190.23 . The InChI code for this compound is 1S/C5H10N4O2S/c1-7-12(10,11)5-4(6)3-9(2)8-5/h3,7H,6H2,1-2H3 .Scientific Research Applications

Molecular Studies and Spectroscopy

Research has investigated the tautomeric behavior of sulfonamide derivatives to understand their molecular conformation or tautomeric forms, which are directly related to pharmaceutical and biological activities. Spectroscopic methods like Fourier Transform infrared and nuclear magnetic resonance have been employed to identify possible tautomeric forms, highlighting the importance of these compounds in studying molecular structures and behaviors (Erturk, Gumus, Dikmen, & Alver, 2016).

Synthesis and Chemical Reactivity

The development of efficient synthetic routes for heterocyclic sulfonamides and sulfonyl fluorides has been demonstrated, showcasing the versatility of these compounds in creating a wide array of heterocyclic structures with potential pharmaceutical applications. A 3-step parallel medicinal chemistry protocol has been developed for the synthesis of pyrazole-4-sulfonamides, indicating their significance in rapid drug development processes (Tucker, Chenard, & Young, 2015).

Inhibition Studies and Pharmaceutical Applications

Sulfonamide derivatives have been synthesized and evaluated for their inhibitory activities against various enzymes and biological targets. These studies include the synthesis of pyrazoline benzensulfonamides as carbonic anhydrase and acetylcholinesterase inhibitors, demonstrating low cytotoxicity and potential as novel therapeutic agents (Ozmen Ozgun et al., 2019).

Antimicrobial and Antioxidant Activities

The antimicrobial and antioxidant activities of pyrazole-based sulfonamide derivatives have been investigated, showing significant activities against various bacterial and fungal strains. These findings suggest the potential use of sulfonamide derivatives in treating infections and oxidative stress-related conditions (Badgujar, More, & Meshram, 2018).

Carbonic Anhydrase Inhibition

Studies have also focused on the design and synthesis of sulfonamide-based compounds as inhibitors of carbonic anhydrase isozymes, a key target for the development of drugs for various diseases. These inhibitors have shown promising results in vitro, further highlighting the therapeutic potential of sulfonamide derivatives (Mert et al., 2014).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 4-Amino-N,1-dimethylpyrazole-3-sulfonamide is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and multiplication .

Mode of Action

This compound interacts with its target by acting as a competitive inhibitor . It mimics the structure of para-aminobenzoic acid (PABA), a substrate of the enzyme dihydropteroate synthetase . By binding to the active site of the enzyme, this compound prevents PABA from binding, thereby inhibiting the synthesis of folic acid .

Biochemical Pathways

The inhibition of folic acid synthesis by this compound affects several biochemical pathways. Folic acid is a precursor of tetrahydrofolate, a coenzyme involved in the synthesis of purines and pyrimidines, which are building blocks of DNA . By inhibiting folic acid synthesis, this compound disrupts DNA synthesis, leading to inhibition of bacterial growth and multiplication .

Pharmacokinetics

Sulfonamides, in general, are known to be readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . The impact of these properties on the bioavailability of this compound is yet to be determined.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of bacterial growth and multiplication. By inhibiting the synthesis of folic acid, a crucial component for DNA synthesis, this compound disrupts the normal functioning of bacterial cells, leading to their eventual death .

properties

IUPAC Name |

4-amino-N,1-dimethylpyrazole-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4O2S/c1-7-12(10,11)5-4(6)3-9(2)8-5/h3,7H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANDUXMLCDBWCCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=NN(C=C1N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-Dichloro-N-[(4-phenyl-1H-imidazol-2-YL)methyl]benzamide](/img/structure/B2604886.png)

![N-(2-ethylphenyl)-4-[5-(morpholin-4-ylcarbonyl)-1,2,4-oxadiazol-3-yl]thiophene-2-sulfonamide](/img/structure/B2604897.png)

![N-(4-ethoxyphenyl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2604904.png)

![3,4,5-triethoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2604907.png)